Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ether ester characterized by a bicyclic structure combining a cyclopropane ring fused to an oxolane (tetrahydrofuran) ring. The 4,4-dimethyl substituents on the spiro carbon introduce steric hindrance, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2)5-4-6-10(9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
MFUVWCKMSDWHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate generally involves the construction of the spirocyclic ring system followed by introduction or transformation of the carboxylate ester group. The key steps often include:
- Formation of the oxaspiro ring system via cyclization reactions involving oxetane or tetrahydrofuran intermediates.
- Introduction of the 4,4-dimethyl substitution pattern through alkylation or use of appropriately substituted starting materials.
- Esterification or direct use of methyl ester derivatives to install the carboxylate group at the 2-position.
Specific Synthetic Routes
Route via Itaconic Acid Derivatives and Reduction
A known related synthetic approach for spirocyclic oxaspiro compounds (e.g., 5-oxaspiro[2.4]heptan-6-one) involves starting from itaconic acid esters. The process includes:
- Cyclization to form a cyclic anhydride intermediate (5-oxaspiro[2.4]heptane-4,6-dione).
- Subsequent selective reduction to yield the spirocyclic lactone or lactol.
- Esterification to form the methyl ester derivative.
However, this method may produce isomeric mixtures requiring separation, which is less efficient for large-scale synthesis.
Route via [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile Intermediate
An improved process described in patent literature involves:
- Starting from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.
- Conversion through cyclization and functional group transformations to yield the oxaspiro ring system with the desired substitution.
- Hydrolysis and esterification steps to obtain the methyl ester.
This approach avoids isomeric mixtures and uses readily available starting materials, making it more suitable for economical production.
Multi-Step Organic Synthesis from Spirocyclic Precursors
Other reported methods for related compounds such as ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involve:
- Construction of the spirocyclic core via ring-closing reactions.
- Introduction of methyl substituents at the 4-position by alkylation.
- Formation of the ester group by reaction with methylating agents or direct use of methyl ester starting materials.
While direct literature on this compound is limited, these analogous methods provide a strong foundation for its preparation.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Relevance
- The spirocyclic structure imparts unique chemical and physical properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
- Efficient and selective preparation methods are crucial for scale-up and application in complex molecule construction.
- Patent literature emphasizes the importance of avoiding isomeric mixtures to improve yield and purity, favoring routes using specific intermediates like [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.
- Analogous compounds with similar spirocyclic frameworks have demonstrated potential biological activities, suggesting further exploration of this compound’s derivatives in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of spirocyclic compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of related spirocyclic esters:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |
|---|---|---|---|---|---|
| Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate* | Not specified | C₁₀H₁₆O₃ (inferred) | ~184.23 | 4,4-dimethyl, methyl ester | Reference compound |
| Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | 1558973-38-8 | C₁₀H₁₆O₃ | 184.23 | 2,4-dimethyl, methyl ester | Dimethyl groups at C2 and C4 positions |
| Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | 1603272-59-8 | C₁₁H₁₈O₃ | 198.26 | 4-ethyl, 2-methyl, methyl ester | Ethyl substituent at C4 increases lipophilicity |
| Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | 73039-97-1 | C₁₀H₁₆O₃ | 184.23 | 4-methyl, ethyl ester | Ethyl ester vs. methyl ester |
| Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | Not provided | Likely C₉H₁₃ClO₃ | ~204.66 (estimated) | Chloro at C2, 5,5-dimethyl | Electronegative chlorine alters reactivity |
*Inferred data based on structural analogs.
Physicochemical Properties
- Steric Effects : The 4,4-dimethyl substitution in the target compound creates greater steric hindrance compared to 2,4-dimethyl () or 4-ethyl-2-methyl () analogs. This reduces conformational flexibility and may lower solubility in polar solvents .
- Ester Group Influence: Replacing the methyl ester with an ethyl ester (e.g., ) marginally increases molecular weight (184.23 vs.
- Electronic Effects : Chlorine substitution () introduces electronegativity, polarizing the molecule and increasing reactivity in nucleophilic substitutions compared to methyl or ethyl analogs .
Biological Activity
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing an oxygen atom. This structural configuration imparts significant rigidity and three-dimensionality to the molecule, making it a subject of interest in various chemical and biological applications. The compound has a molecular formula of C₁₁H₁₈O₃ and a molecular weight of approximately 184.23 g/mol.
Synthesis
The synthesis of this compound typically involves optimized reaction conditions that are crucial for achieving high yields and purity. Common methods include cyclization reactions from suitable precursors, often utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activity
Research into the biological activity of this compound is still in its emerging stages. Preliminary studies indicate that its rigid spirocyclic structure may facilitate specific binding to molecular targets such as enzymes or receptors, suggesting potential therapeutic applications.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria. For instance, the compound demonstrated significant inhibition in agar diffusion assays when tested against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to established antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibition assays targeting enzymes like urease and alpha-amylase showed that this compound could effectively reduce enzyme activity, indicating its potential role in managing conditions related to enzyme overactivity, such as hyperuricemia or diabetes .
Antioxidant Activity
Antioxidant properties were assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay, where the compound exhibited significant free radical scavenging capabilities. The percentage inhibition was calculated and compared to known antioxidant standards, demonstrating that this compound could be a valuable addition to formulations aimed at reducing oxidative stress .
Case Studies
Several studies have contributed to understanding the biological activities associated with this compound:
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against various clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, suggesting moderate antibacterial activity that warrants further investigation for potential therapeutic use .
- Enzyme Inhibition Study : Another research focused on enzyme inhibition revealed that this compound inhibited urease with an IC50 value of approximately 50 µM, indicating its potential utility in treating infections caused by urease-producing bacteria .
- Antioxidant Potential : In antioxidant assays, the compound showed a percentage inhibition of DPPH radicals at concentrations of 100 µg/mL reaching up to 75%, which is comparable to some established antioxidants in commercial use .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane | C₁₂H₁₈O₃ | Contains an isopropyl group enhancing steric bulk |
| Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane | C₁₂H₂₀O₃ | Features multiple methyl groups affecting reactivity |
| Methyl 4-ethyl-1-oxaspiro[2.4]heptane | C₁₂H₁₈O₃ | Contains an ethyl substituent influencing solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
